

Erucyl Alcohol: A Versatile C22 Building Block for Chemical Synthesis

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Compound of Interest

Compound Name: *Erucyl alcohol*

Cat. No.: *B1231324*

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Introduction: **Erucyl alcohol**, a 22-carbon monounsaturated fatty alcohol, serves as a valuable and versatile raw material in chemical synthesis. Its long carbon chain and reactive hydroxyl group, coupled with the presence of a cis-double bond, provide multiple avenues for chemical modification, leading to a diverse array of derivatives with applications in pharmaceuticals, cosmetics, lubricants, and surfactants. This document provides detailed application notes and experimental protocols for key chemical transformations of **erucyl alcohol**, intended for researchers, scientists, and drug development professionals.

Key Chemical Transformations of Erucyl Alcohol

Erucyl alcohol can undergo several fundamental organic reactions, allowing for the synthesis of a range of valuable downstream products. The primary transformations include hydrogenation of the double bond, oxidation of the alcohol to a carboxylic acid, esterification of the hydroxyl group, and amination to produce the corresponding primary amine.

Hydrogenation to Behenyl Alcohol

The selective hydrogenation of the carbon-carbon double bond in **erucyl alcohol** yields behenyl alcohol (docosanol), a saturated fatty alcohol. Behenyl alcohol is widely used in the cosmetics industry as a thickener, emulsifier, and opacifying agent.

Quantitative Data

Product	Catalyst	Temperature (°C)	Pressure (MPa)	Reaction Time (h)	Yield (%)	Reference
Behenyl Alcohol	Rh–Sn–B/Al ₂ O ₃	290	2	-	82-83	[1]
Fatty Alcohols	Ru–Sn/Al ₂ O ₃	-	Moderate	>8	-	[2]
Octadecanol	ReOx/TiO ₂	180-200	2-4	-	93 (selectivity)	[3]

Note: Data for direct hydrogenation of **erucyl alcohol** is limited; the table includes data for analogous selective hydrogenation of fatty acids and esters to provide relevant conditions.

Experimental Protocol: Catalytic Hydrogenation of Erucyl Alcohol

This protocol is based on the general principles of selective hydrogenation of unsaturated fatty acids and esters.[1][2]

Materials:

- **Erucyl alcohol**
- Rhodium-Tin-Boron on Alumina (Rh–Sn–B/Al₂O₃) catalyst
- High-pressure autoclave reactor with magnetic stirring
- Solvent (e.g., 1,4-dioxane)
- Hydrogen gas (high purity)

Procedure:

- Charge the high-pressure autoclave with **erucyl alcohol** and the Rh–Sn–B/Al₂O₃ catalyst (e.g., 1-5 wt% of the substrate).

- Add a suitable solvent, such as 1,4-dioxane, to dissolve the **erucyl alcohol**.
- Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).^[1]
- Heat the reactor to the target temperature (e.g., 290 °C) with vigorous stirring.^[1]
- Maintain the reaction under these conditions, monitoring the hydrogen uptake to gauge reaction progress.
- After the reaction is complete (as determined by GC analysis or hydrogen consumption), cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure to yield crude behenyl alcohol.
- The product can be further purified by recrystallization or distillation.

Oxidation to Erucic Acid

The primary alcohol group of **erucyl alcohol** can be oxidized to a carboxylic acid, yielding erucic acid. Erucic acid is a precursor for the production of various chemicals, including brassylic acid, which is used in the synthesis of specialty polyamides and polyesters.

Quantitative Data

Product	Oxidizing System	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Carboxylic Acid	TEMPO/NaOCl/NaClO ₂	Dichloromethane/Water	0 to RT	-	85-100	[4][5]
Carboxylic Acid	Jones Reagent (CrO ₃ /H ₂ SO ₄)	Acetone	<30	4	High	[6][7][8]
Carboxylic Acid	TEMPO/IBD	Acetonitrile/Water	-	-	High	[9]

Experimental Protocol: TEMPO-Catalyzed Oxidation of Erucyl Alcohol

This one-pot, two-step protocol is adapted from a general method for the oxidation of primary alcohols to carboxylic acids.[4][10]

Materials:

- **Erucyl alcohol**
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- Sodium hypochlorite (NaOCl) solution (commercial bleach)
- Sodium chlorite (NaClO₂)
- Phosphate buffer (pH 6.7)
- Acetonitrile
- tert-Butyl alcohol
- Sodium sulfite

Procedure:

- Dissolve **erucyl alcohol** in a mixture of acetonitrile and tert-butyl alcohol in a round-bottom flask.
- Add a catalytic amount of TEMPO (e.g., 1 mol%).
- In a separate flask, prepare a solution of sodium chlorite (e.g., 1.5 equivalents) in the phosphate buffer.
- Cool the **erucyl alcohol** solution to 0 °C in an ice bath.
- Slowly add a catalytic amount of sodium hypochlorite solution (e.g., 1 mol%) to the reaction mixture.
- Then, add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 20 °C.
- Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
- Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
- Acidify the mixture with 2 M HCl to a pH of approximately 3-4.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford erucic acid.

Esterification to Erucyl Acetate

Esterification of the hydroxyl group of **erucyl alcohol** with acetic anhydride or acetic acid yields erucyl acetate. Fatty acid esters have applications as lubricants, plasticizers, and in the formulation of cosmetics.

Quantitative Data

Product	Acylating Agent	Catalyst	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Isoamyl Acetate	Acetic Acid	Sulfuric Acid	~160 (reflux)	0.75	-	[11]
Eugenyl Acetate	Acetic Anhydride	Molecular Sieve 4Å	60	6	98.2	
Thymyl Acetate	Acetic Anhydride	VOSO ₄	Room Temp	24	80	[12]

Experimental Protocol: Acetylation of Erucyl Alcohol

This protocol is based on a general procedure for the acetylation of alcohols using acetic anhydride and pyridine.[\[13\]](#)

Materials:

- **Erucyl alcohol**
- Acetic anhydride
- Dry pyridine
- 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
- Toluene
- Dichloromethane or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **erucyl alcohol** (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon). A catalytic amount of DMAP can be added to accelerate the reaction.[\[13\]](#)
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution.[\[13\]](#)
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
- Quench the reaction by adding methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in dichloromethane or ethyl acetate.
- Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[\[13\]](#)
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude erucyl acetate can be purified by column chromatography on silica gel.

Amination to Erucyl Amine

The direct amination of **erucyl alcohol** with ammonia over a heterogeneous catalyst provides a route to erucyl amine. Long-chain primary amines are important intermediates for the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals.

Quantitative Data

Product	Catalyst	Temperature (°C)	Ammonia Pressure (bar)	Hydrogen Pressure (bar)	Reaction Time (h)	Yield (%)	Reference
Dodecylamine	Ru/C	150	4	2	24	83.8	[14]
Primary Amines	Ni-based	170-190	-	-	-	80-90 (selectivity)	[15]
Primary Amines	Raney Nickel	250	Autogenous	-	3	-	[16]

Note: Specific data for **erucyl alcohol** amination is not readily available. The table presents data for the amination of other long-chain alcohols to provide representative conditions.

Experimental Protocol: Direct Catalytic Amination of Erucyl Alcohol

This protocol is based on the general "hydrogen-borrowing" mechanism for the direct amination of alcohols.[17]

Materials:

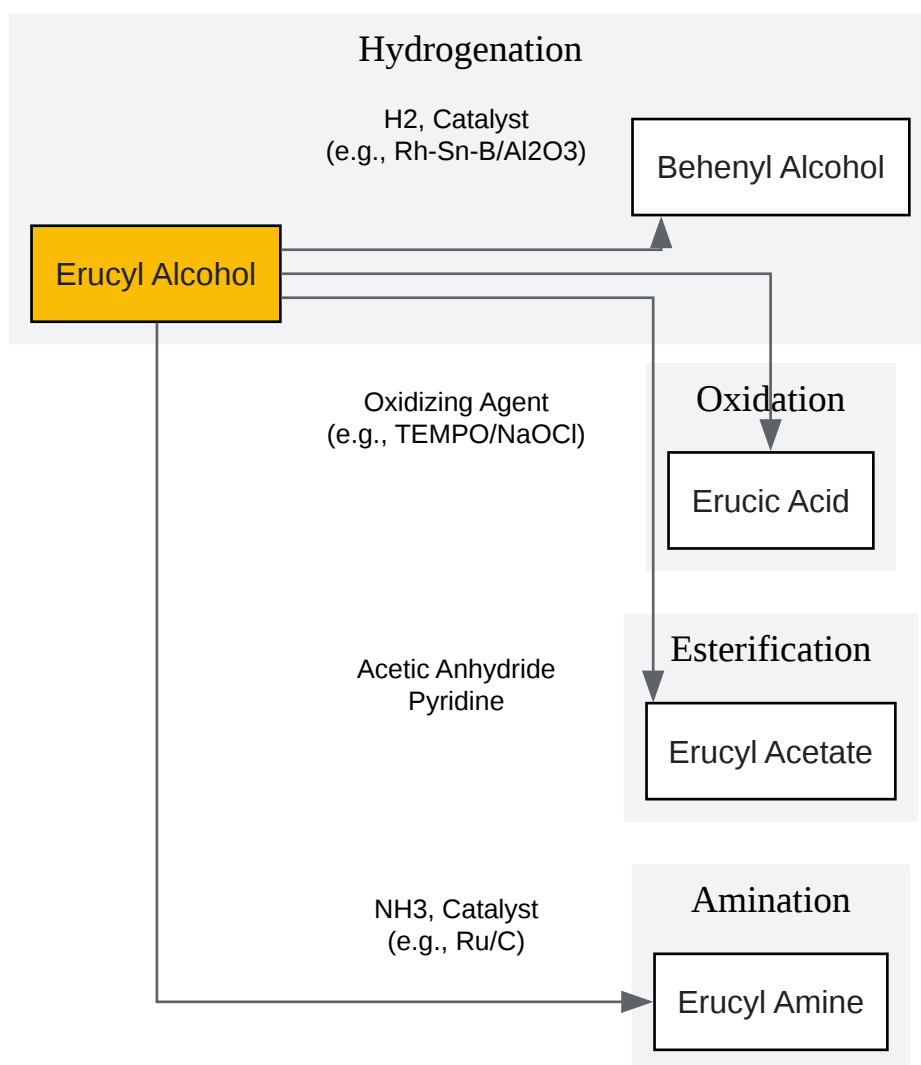
- **Erucyl alcohol**
- Ammonia (anhydrous)
- Heterogeneous catalyst (e.g., Ru/C or a Ni-based catalyst)[14][15]
- High-pressure autoclave reactor with gas inlet and magnetic stirring
- Solvent (optional, e.g., a high-boiling ether)
- Hydrogen gas (for catalyst activation and maintaining activity)

Procedure:

- Activate the catalyst if necessary (e.g., reduction of a nickel catalyst under a hydrogen stream at elevated temperature).
- Charge the autoclave with **erucyl alcohol** and the catalyst. A solvent can be used if desired.
- Seal the reactor and purge it with nitrogen, followed by hydrogen.
- Introduce anhydrous ammonia into the reactor to the desired pressure (e.g., 4 bar).[\[14\]](#)
- Pressurize the reactor with hydrogen (e.g., 2 bar).[\[14\]](#)
- Heat the reactor to the reaction temperature (e.g., 150 °C) with vigorous stirring.[\[14\]](#)
- Maintain these conditions for the required reaction time (e.g., 24 hours), monitoring the pressure.[\[14\]](#)
- After the reaction, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.
- Filter the reaction mixture to remove the catalyst.
- If a solvent was used, remove it under reduced pressure.
- The crude erucyl amine can be purified by distillation under reduced pressure.

Visualizations

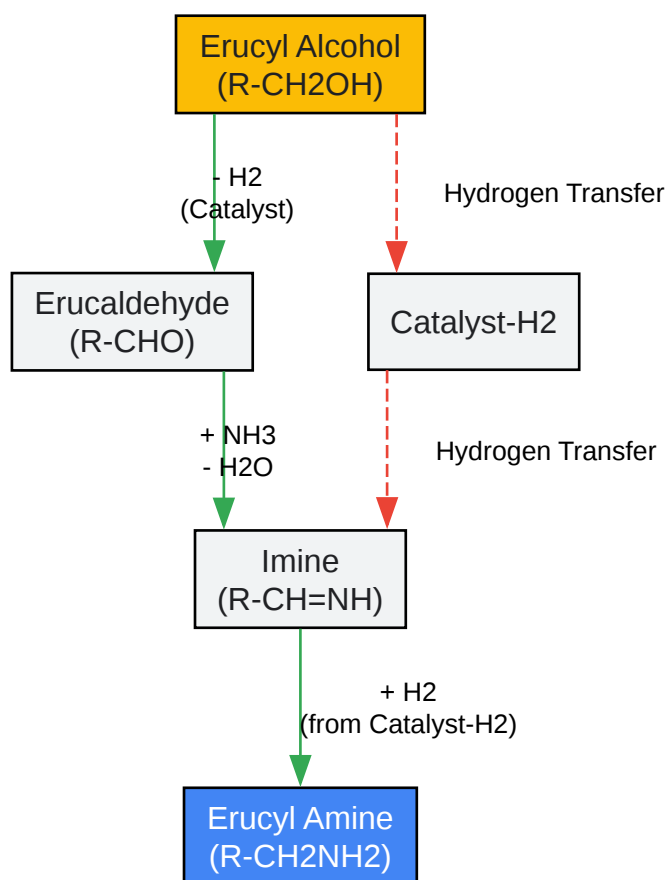
Experimental Workflow: General Synthesis from Erucyl Alcohol



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Caption: Key synthetic routes starting from **erucyl alcohol**.

Signaling Pathway: Reductive Amination (Hydrogen-Borrowing Mechanism)



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Caption: Hydrogen-borrowing mechanism for direct amination.

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